Product packaging for LcrD protein(Cat. No.:CAS No. 145138-62-1)

LcrD protein

Cat. No.: B1175100
CAS No.: 145138-62-1
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Description

Contextual Significance of Type III Secretion Systems (T3SS) in Gram-Negative Bacteria

Type III Secretion Systems (T3SSs) are complex protein nanomachines utilized by numerous Gram-negative bacteria to directly deliver effector proteins from the bacterial cytoplasm into the cytoplasm of eukaryotic host cells. asm.orgnih.govmdpi.com This direct injection bypasses the extracellular environment, allowing bacteria to subvert host cellular processes and establish infection. nih.govfrontiersin.org T3SSs are essential virulence factors for a wide range of pathogens, including Salmonella, Shigella, Pseudomonas aeruginosa, and Yersinia species, targeting diverse hosts such as animals, plants, and protists. nih.govmdpi.comfrontiersin.org The structure of the T3SS, often referred to as an "injectisome," is architecturally similar across different Gram-negative organisms and consists of a basal body spanning the bacterial membranes and a needle-like structure that protrudes from the bacterial surface. asm.orgmdpi.commicrobiologyresearch.orgresearchgate.net

Overview of LcrD Protein as a Key Component of the Yersinia T3SS

In Yersinia, the T3SS is encoded on a virulence plasmid (pCD1 in Y. pestis and pYV in enteropathogenic Yersinia species) and is crucial for pathogenesis. uniprot.orgnih.govnih.gov The this compound, also known as YscV in Yersinia, is a core structural component of the T3SS apparatus. frontiersin.org It is proposed to be an integral protein of the inner bacterial membrane. nih.govoup.com LcrD belongs to a protein family that participates in the surface presentation or secretion of virulence determinants. plos.org Functional LcrD is necessary for the secretion and transcriptional regulation of several Yersinia outer proteins (Yops) and LcrV, which are key virulence factors injected into host cells. uniprot.orgplos.org

Historical Development and Key Discoveries in LcrD Research

Early research into Yersinia virulence identified the "low-calcium response" (LCR) as a phenomenon where bacterial growth at 37°C is restricted in the presence of millimolar concentrations of calcium. nih.govnih.govnih.gov This response is linked to the expression and secretion of plasmid-encoded virulence proteins, including the V antigen and Yops. nih.govnih.gov The lcrD gene was identified as part of the low-calcium response stimulon encoded on the virulence plasmid. nih.govnih.gov Insertional inactivation of the lcrDR operon was shown to abolish the calcium requirement for growth at 37°C and reduce the expression of the V antigen and Yops, indicating a role for LcrD in regulating these processes. nih.gov

Key discoveries regarding LcrD's nature and function emerged through genetic and biochemical studies. DNA sequence analysis of the lcrD locus revealed a single open reading frame encoding a protein with a predicted molecular weight of approximately 77.8 kDa. nih.gov LcrD was experimentally identified as a 70 kDa inner membrane protein. nih.gov Studies utilizing lcrD-phoA translational fusions suggested a membrane topology model for LcrD, predicting multiple amino-terminal transmembrane segments anchoring a large cytoplasmic carboxyl-terminal domain to the inner membrane. nih.govplos.orgasm.org Homology analysis revealed that LcrD belongs to the FHIPEP (flagella/HR/invasion proteins export pore) family and shares significant amino acid homology with proteins involved in flagellar biogenesis (like FlbF in Caulobacter crescentus) and other bacterial secretion systems (like InvA in Salmonella typhimurium), suggesting a conserved role in protein export machinery. asm.orgdntb.gov.ua Further research has explored protein-protein interactions involving LcrD, highlighting its central position within the T3SS export apparatus and its interactions with other T3SS components. researchgate.netfrontiersin.orgplos.org

Based on available data, a summary of this compound characteristics is presented below:

CharacteristicValue/DescriptionSource
Gene NamelcrD uniprot.org
Alternative NameYscV frontiersin.org
OrganismYersinia pestis (also in Y. enterocolitica, Y. pseudotuberculosis) uniprot.orgnih.gov
Encoded OnVirulence plasmid (pCD1/pYV) uniprot.orgnih.govnih.gov
Predicted Molecular Weight~77.8 kDa nih.gov
Observed Molecular Weight~70 kDa nih.gov
Cellular LocationInner bacterial membrane nih.govoup.comoup.com
Proposed TopologyMultiple N-terminal transmembrane segments, large cytoplasmic C-terminal domain nih.govplos.orgasm.org
Protein FamilyFHIPEP (flagella/HR/invasion proteins export pore) uniprot.orgasm.org
FunctionInvolved in secretion and regulation of Yops and LcrV; core T3SS component uniprot.orgplos.org

Properties

CAS No.

145138-62-1

Molecular Formula

C9H9N3

Synonyms

LcrD protein

Origin of Product

United States

Molecular Genetics and Regulation of Lcrd Expression

Genomic Localization and Transcriptional Organization of the lcrD Locus

The lcrD gene is typically located on a virulence plasmid found in pathogenic Yersinia species. In Yersinia pestis, this is a ~75-kb plasmid known as pCD1. asm.orgnih.gov This plasmid is essential for virulence and carries genes encoding the regulatory components of the low-calcium response (Lcr) and the virulence-associated effector proteins (Yops). asm.org

The lcrD locus has been characterized through nucleotide sequencing, revealing a single open reading frame that codes for the LcrD protein. asm.orgnih.gov Studies involving DNA restriction analysis, cloning, and sequencing have helped to map the location of lcrD on the virulence plasmid. asm.org For instance, the lcrD locus was mapped upstream from the HindIII-G fragment in HindIII-P on the pCD1 map. asm.org Analysis of insertion mutations within lcrD has indicated that it lies immediately upstream of lcrR and is likely part of the same transcriptional unit. asm.org The complete lcrG, lcrR, and lcrD genes, along with a truncated lcrV, are located within a specific region of the pCD1 plasmid. asm.org

Regulatory Networks Modulating this compound Abundance and Activity

The abundance and activity of the this compound are modulated by complex regulatory networks involving other proteins encoded on the virulence plasmid. LcrD belongs to a protein family involved in the surface presentation or secretion of virulence determinants. plos.org The secretion and transcriptional regulation of several Yops and LcrV are dependent on functional this compound. plos.org

LcrD is identified as a membrane protein, specifically an inner membrane protein in Y. pestis. asm.orgnih.gov Membrane topology studies using translational fusions have suggested a model where LcrD has multiple amino-terminal transmembrane segments anchoring a large cytoplasmic carboxyl-terminal domain to the inner membrane. asm.orgnih.govplos.org

The regulation of gene expression in the low-calcium response system involves a cascade of regulatory proteins that coordinate the expression of numerous target genes. asm.org Proteins like LcrG are involved in the negative regulation of the low-calcium response. diva-portal.orgnih.gov LcrG is expressed at 37°C and transported to the medium when calcium is absent, and this transport requires LcrD and the yscDEF locus. nih.gov

Studies investigating protein-protein interactions within the Yersinia Type III Secretion System have identified interactions involving LcrD. plos.org For example, the cytoplasmic domain of LcrD has been shown to interact with YopE. plos.org These interactions within the regulatory and secretion machinery are crucial for the proper function and modulation of LcrD activity and, consequently, the control of Yop secretion and the low-calcium response.

While direct regulators of this compound abundance are not explicitly detailed as a separate class, the environmental signals and the broader regulatory networks controlling the Lcr system indirectly modulate LcrD levels and activity by influencing the transcription and translation of the lcrD gene and the assembly and function of the T3SS machinery in which LcrD participates. The interplay between environmental cues, transcriptional regulators, and protein-protein interactions within the T3SS collectively determines the functional state of LcrD and its contribution to Yersinia virulence.

Structural Insights and Topology of Lcrd Protein

Domain Architecture and Predicted Functional Motifs of LcrD

LcrD proteins are characterized by a modular construction, typically featuring a hydrophobic amino-terminal half and a hydrophilic carboxyl-terminal domain predicted to reside in the cytoplasm nih.govplos.org. Analysis of the Yersinia pestis LcrD sequence suggests a protein with a molecular weight of approximately 77,804 Da and an acidic pI of 4.88 nih.govasm.org. Experimental studies using lcrD-phoA translational fusions have been instrumental in probing the domain architecture and membrane organization of LcrD nih.govasm.org. These studies indicate that the amino-terminal portion of LcrD contains multiple transmembrane segments, anchoring the protein to the inner membrane nih.govasm.org. The carboxyl-terminal domain is significantly larger and is located in the cytoplasm nih.govasm.org.

Predicted functional motifs within LcrD are often associated with its role in protein secretion and interactions with other T3SS components. While specific motifs are identified through sequence analysis and structural predictions, their precise functions are often inferred from genetic and biochemical studies of LcrD mutants and protein-protein interactions plos.org. For instance, the large cytoplasmic domain is hypothesized to serve as a receptor site for interaction with translocation substrates, such as Yop proteins in Yersinia bioscipublisher.complos.org. Conserved domain databases classify LcrD within the FHIPEP (flagella/HR/invasion proteins export pore) family, highlighting its shared ancestry and potential functional similarities with proteins involved in flagellar biosynthesis and invasion systems uniprot.org.

Membrane Topology and Insertion Mechanisms of LcrD within the Bacterial Envelope

The membrane topology of LcrD has been investigated, primarily through the use of reporter fusions like lcrD-phoA nih.govasm.org. These studies have consistently supported a model where the amino-terminal region of LcrD spans the inner membrane multiple times, with a substantial portion of the protein, the carboxyl-terminal domain, exposed to the cytoplasm nih.govasm.orgplos.org. Early studies predicted eight amino-terminal transmembrane segments anchoring the large cytoplasmic domain nih.govasm.org. Other analyses suggest variations in the number of transmembrane segments, such as seven in Yersinia enterocolitica LcrD (P0C2V3) according to some databases tcdb.org.

The insertion of LcrD into the inner membrane is a critical step in the assembly of the T3SS injectisome. Membrane protein insertion is a complex process often mediated by the bacterial translocon machinery nih.govembopress.orgdiva-portal.org. While the specific details of LcrD insertion may vary between species, the general principles of membrane protein integration involve the recognition of topogenic signals within the polypeptide chain that dictate the orientation and insertion of transmembrane segments into the lipid bilayer nih.govnih.gov. The "positive-inside rule," which states that positively charged residues are more prevalent in cytoplasmic loops, plays a significant role in determining the topology of membrane proteins embopress.orgnih.govelifesciences.org. LcrD's predicted topology, with a large cytoplasmic C-terminus, aligns with this general principle. Research on the assembly of the Yersinia injectisome suggests an "outside-in" assembly order, where the outer membrane secretin (YscC) assembles first, followed by the inner membrane components like YscD (LcrD) and YscJ nih.gov. YscD assembly into membrane spots requires YscC, indicating a dependency on the outer membrane component for proper localization and insertion into the inner membrane nih.gov.

Homologous Proteins and Evolutionary Conservation of LcrD Family Members

Despite the structural similarities, the functional conservation among LcrD family members can vary. For instance, while MxiA from Shigella flexneri can complement the invasion defect of an invA mutant in Salmonella typhimurium, LcrD from Yersinia pseudotuberculosis cannot nih.govasm.org. However, chimeric proteins constructed with the amino terminus of LcrD and the carboxyl terminus of InvA have shown the ability to complement the Salmonella invA mutant, suggesting that the amino termini of these proteins are functionally similar and interchangeable nih.govasm.org. This indicates that while the core membrane-spanning region may have conserved functions related to the secretion apparatus, determinants of specificity or interaction with other system components might reside in the carboxyl-terminal domains nih.govasm.org.

Evolutionary conservation within the LcrD family is evident in the alignment of their polypeptide sequences, with the highest degree of homology often found in the amino terminus and conserved clusters of residues in the carboxyl terminus nih.govasm.org. This conservation reflects their shared ancestry and fundamental role in related protein secretion or assembly systems bioscipublisher.comuniprot.org. Studies on homologous proteins suggest that large-scale conformational changes and local stability can also be conserved across evolutionary distances, further highlighting the functional importance of conserved structural features in these protein families nih.govnih.govplos.org.

Mechanistic Roles of Lcrd in Type Iii Secretion System Functionality

LcrD's Role in T3SS Injectisome Assembly and Stability

The T3SS injectisome is a complex nanomachine spanning the bacterial inner and outer membranes. plos.orgresearchgate.netmdpi.com Its assembly is a multi-step process involving numerous proteins. LcrD, as an integral inner membrane protein, is considered a component of the export apparatus within the injectisome's basal body. embopress.orgtcdb.orgnih.govresearchgate.net This export apparatus is a set of inner membrane proteins essential for T3SS function and is believed to form the export channel across the inner membrane. embopress.orgnih.govresearchgate.net

While the precise molecular mechanisms of LcrD's involvement in assembly and stability are still being elucidated, its presence as a conserved component of the inner membrane export apparatus across different bacterial species highlights its fundamental importance in building and maintaining the structural integrity of the T3SS. tcdb.orgnih.govstepdb.eu Homologues of LcrD, such as MxiA in Shigella flexneri, have been shown to assemble into a ring structure essential for secretion, suggesting a conserved architectural role for this protein family in the export apparatus. nih.govresearchgate.net

Contribution of LcrD to the Regulation of T3SS Substrate Secretion

LcrD is implicated in the intricate regulation of T3SS substrate secretion, a process that is often tightly controlled by environmental signals, such as calcium concentration in Yersinia. researchgate.netdiva-portal.org The secretion of different T3SS substrates, such as needle proteins (early substrates), translocators (middle substrates), and effectors (late substrates), occurs in a specific order. researchgate.net The functional LcrD protein is necessary for the secretion and transcriptional regulation of several Yersinia outer proteins (Yops) and LcrV. plos.org

In Yersinia, the absence of calcium at 37°C triggers the secretion of Yops, and this process requires the presence of lcrD. diva-portal.org This suggests that LcrD is involved in the signaling cascade that activates secretion under permissive conditions. researchgate.net While the exact mechanism by which LcrD contributes to substrate sorting and regulation is complex and involves interplay with other regulatory proteins, its role as a component of the inner membrane export apparatus positions it strategically to influence the passage of substrates through the secretion channel. researchgate.nettcdb.org

Functional Linkages between LcrD and Energy Transduction within the T3SS (e.g., ATP-driven processes)

Protein export via the T3SS is an energy-dependent process. tcdb.org While the primary energy source for T3SS secretion is often attributed to the proton motive force (PMF), the conserved T3SS-associated ATPase, such as YscN in Yersinia or Spa47 in Shigella, is also essential for secretion and is believed to be involved in processes like unfolding effector proteins and potentially dissociating them from chaperones. tcdb.orgmdpi.comnih.govcaister.comfrontiersin.orgfrontiersin.org

Protein Protein Interactions and Complex Formation Involving Lcrd

Identification and Characterization of LcrD Interactions with Core T3SS Components

LcrD (YscD) is a foundational component of the injectisome's basal body. It assembles in the inner bacterial membrane to form the MS ring, a scaffold structure that provides the base for the entire apparatus. nih.gov The cytoplasmic domain of LcrD, which extends into the bacterial cytosol, possesses a forkhead-associated (FHA) fold. nih.gov This domain serves as a crucial hub for interactions with other core T3SS proteins, ensuring the structural integrity and functional coordination of the machine.

Research using affinity purification coupled with mass spectrometry has identified direct and transient interactions between LcrD and other core components. The lipoprotein YscJ is a key partner, co-oligomerizing with LcrD to form the stable MS ring structure. nih.govnih.gov Furthermore, studies on mutant forms of LcrD have revealed transient or conditional interactions with YscP, the "ruler" protein that determines the length of the T3SS needle, and YscQ, a component of the cytosolic C-ring or sorting platform. nih.gov These interactions highlight LcrD's role in integrating the membrane-bound scaffold with the dynamic cytoplasmic components of the secretion apparatus.

Interacting ProteinLcrD Domain/RegionMethod of IdentificationFunctional SignificanceReference(s)
YscJ (SctJ) Transmembrane/PeriplasmicCo-purification, Structural StudiesForms the core MS ring scaffold in the inner membrane. nih.govnih.gov
YscP (SctP) Cytoplasmic (L3/L4 loops)Affinity Purification (with mutant LcrD)Transient interaction; links the scaffold to the needle length determinant protein. nih.gov
YscQ (SctQ) Cytoplasmic (L3/L4 loops)Affinity Purification (with mutant LcrD)Aberrant interaction in mutants suggests a role in linking the scaffold to the sorting platform. nih.gov

Role of LcrD in Effector Protein Translocation and Secretion Specificity

LcrD plays a pivotal role in the hierarchical process of secretion, which involves switching from exporting early substrates (needle components) to later substrates (translocators and effectors). While the primary substrate specificity switch is mediated by YscP's interaction with YscU, LcrD's connection to YscP suggests it is integral to this regulatory transition. nih.govnih.gov

More directly, LcrD is essential for the efficient translocation of effector proteins (known as Yops in Yersinia). The cytoplasmic domain of LcrD, specifically its L3 and L4 loop regions, is critical for this process. nih.gov Research has shown that effector proteins, bound to their specific chaperones, are guided to the T3SS sorting platform. frontiersin.org A key step in translocation is the dissociation of the chaperone from the effector, allowing the unfolded effector to enter the secretion channel. nih.gov Studies involving LcrD mutants demonstrate that the protein is required for this release. When the L3 and L4 loops of LcrD are mutated, the protein exhibits a stronger interaction with the effector-chaperone complex (e.g., YopH-SycH). This aberrant binding prevents the dissociation of the chaperone, leading to the accumulation of a large protein complex that effectively stalls the secretion apparatus and abrogates translocation. nih.gov This finding establishes LcrD as a key player in the final commitment step of an effector protein to secretion.

LcrD VariantInteracting Effector/ChaperoneObserved EffectConsequence for SecretionReference(s)
Wild-Type LcrD YopH / SycHNormal, transient interaction during translocation.Facilitates dissociation of SycH from YopH, allowing efficient secretion. nih.gov
L3/L4 Loop Mutant YopH / SycHStrong, stable interaction; complex accumulates at the apparatus.Dissociation is disrupted; the secretion apparatus is stalled, and translocation is blocked. nih.gov

Interplay between LcrD and Regulatory Proteins in the T3SS Network

The function of the T3SS is tightly regulated to ensure that effector proteins are secreted only upon contact with a host cell. LcrD is positioned at a critical interface, linking the static membrane-embedded structure with the dynamic cytoplasmic regulatory and sorting machinery. Its interplay with regulatory proteins is crucial for controlling T3SS activity.

One of the most significant regulatory interactions involves effector chaperones, such as SycH. Chaperones are not merely transport guides; they are regulatory proteins that prevent the premature aggregation or degradation of effectors and time their delivery to the secretion apparatus. nih.gov LcrD's essential role in mediating the release of effectors from these chaperones is a direct form of regulatory interplay, acting as a checkpoint for translocation. nih.gov

Furthermore, LcrD functionally intersects with the sorting platform, a major regulatory hub composed of proteins like YscQ, the ATPase YscN, and the ATPase regulator YscL. nih.govnih.gov While a stable interaction between wild-type LcrD and the sorting platform is not observed, mutations in LcrD's cytoplasmic loops induce a strong association with YscQ. nih.gov This indicates a precisely controlled, transient interaction in the functional apparatus that, when disrupted, leads to a non-productive, stalled state. This connection places LcrD in a position to influence or be influenced by the ATPase activity and substrate recognition functions of the sorting platform, integrating the membrane scaffold into the broader T3SS regulatory network.

Functional Consequences of Lcrd Perturbations in Bacterial Pathogenesis

Impact of lcrD Mutations on Yersinia Virulence and Pathogenicity

Mutations within the lcrD gene drastically impair the virulence of Yersinia. A key phenotype of pathogenic Yersinia is the low-calcium response (LCR), a state induced by the low calcium concentration within a host's cytoplasm (~100 nM) compared to the extracellular environment (~2 mM). Under these low-calcium conditions at 37°C, Yersinia activates the T3SS, stops its own growth, and massively upregulates the expression and secretion of Yops. This response is fundamental to its pathogenic strategy.

Studies involving nonpolar deletion mutations in the lcrD gene of Yersinia pestis have demonstrated that such mutants lose the two primary characteristics of the LCR. nih.govnih.govasm.org Specifically, they are no longer restricted in their growth at 37°C in a calcium-deficient environment and fail to strongly express key virulence factors, including the V antigen and Yops. nih.govnih.govnih.gov This loss of regulated virulence factor expression directly translates to a significant attenuation of pathogenicity. The effects of these mutations impact both the transcription of virulence genes and the secretion of their protein products. nih.govnih.gov

Some mutations can have a dominant negative effect, where the presence of the mutant LcrD protein interferes with the function of any remaining normal this compound, further highlighting the protein's critical role. nih.govnih.gov The inability to properly regulate and deploy the Yops effector proteins means the bacteria cannot effectively disarm host immune cells, such as macrophages and neutrophils, rendering them susceptible to clearance by the host's immune system and thus avirulent.

Table 1: Phenotypic Impact of lcrD Mutations in Yersinia pestis

FeatureWild-Type Yersinia pestislcrD Mutant Yersinia pestisReference(s)
Growth at 37°C without Calcium RestrictedUnrestricted nih.gov, nih.gov, asm.org
Low-Calcium Response (LCR) Intact and fully functionalAbolished nih.gov, nih.gov
Expression of V antigen & Yops Strongly induced in low calciumSignificantly reduced nih.gov, nih.gov, nih.gov
Secretion of Yops Efficient via T3SSImpaired or blocked nih.gov, uniprot.org
Virulence/Pathogenicity HighSeverely attenuated nih.gov, nih.gov

Molecular Mechanisms of Virulence Attenuation in lcrD Mutants

The attenuation of virulence in lcrD mutants is a direct consequence of the protein's integral function within the T3SS injectisome. LcrD is a highly conserved inner membrane protein that forms a core part of the T3SS export apparatus. nih.govresearchgate.netnih.gov This apparatus is the channel through which effector proteins pass from the bacterial cytoplasm to the extracellular needle complex for injection into the host cell. nih.gov

Structurally, LcrD is predicted to have multiple transmembrane segments that anchor a large C-terminal domain in the cytoplasm. nih.gov This cytoplasmic domain is believed to be crucial for interacting with other T3SS components and for recognizing substrates destined for secretion. Mutations in lcrD disrupt the integrity and function of this export gate. nih.gov

The molecular mechanisms of virulence attenuation can be summarized as:

Disruption of the Secretion Pathway: Without a functional this compound, the T3SS export apparatus is compromised. This physically blocks or impairs the transit of Yops and other secreted proteins like V antigen from the bacterial cytoplasm. nih.gov The secretion defect is a primary reason for the loss of virulence.

Dysregulation of Gene Expression: LcrD is part of a negative regulatory loop. In a functional T3SS, the secretion of a key protein, YscM (LcrQ in Y. enterocolitica), signals the cell to upregulate Yop expression. When the secretion pathway is blocked by a faulty LcrD, YscM is not secreted and accumulates in the cytoplasm, where it acts as a potent repressor of Yop transcription. This leads to the observed reduction in the expression of virulence genes at the transcriptional level. nih.gov

Loss of Hierarchical Secretion: The T3SS secretes its substrates in a specific order: early substrates form the needle, middle substrates form the translocon pore in the host membrane, and late substrates are the effector Yops. This process requires substrate switching, a function in which LcrD (and its homologues like SctU) is implicated. nih.govnih.gov Mutations in lcrD can disrupt this precise control, leading to a dysfunctional and improperly assembled secretion system.

Table 2: Molecular Consequences of lcrD Mutations

Molecular ProcessEffect of lcrD MutationUnderlying MechanismReference(s)
T3SS Export Apparatus Non-functional or compromisedDisruption of a core inner membrane component. researchgate.net, nih.gov
Yop Secretion Blocked or severely reducedPhysical obstruction of the secretion channel. nih.gov, uniprot.org
Transcription of Virulence Genes DownregulatedAccumulation of the negative regulator YscM/LcrQ. nih.gov
Substrate Switching ImpairedDisruption of the mechanism controlling hierarchical secretion. nih.gov, nih.gov

LcrD's Contribution to Host-Pathogen Molecular Interactions

LcrD does not interact directly with host cell molecules. Its contribution to host-pathogen interactions is indirect but absolutely essential. It functions as a gatekeeper and a critical structural element of the T3SS, the primary conduit for communication between the bacterium and the host cell. nih.govnih.gov By enabling the translocation of Yops into the host cytoplasm, LcrD is fundamentally responsible for initiating the cascade of molecular events that define Yersinia's pathogenesis.

The Yops effectors, once delivered into the host cell via the LcrD-dependent T3SS, execute a variety of functions to cripple the host's innate immune response. These functions include:

Inhibition of phagocytosis.

Disruption of the actin cytoskeleton.

Induction of apoptosis in macrophages.

Suppression of pro-inflammatory cytokine production.

Without a functional LcrD, none of these effector proteins reach their targets in the host cell. nih.gov Therefore, the bacteria are unable to establish a replicative niche and are quickly overwhelmed by the host's immune defenses. In this context, LcrD's contribution is to provide the physical means for the pathogen to engage in molecular warfare with the host. frontiersin.org It is a foundational element that makes all subsequent Yop-mediated host cell manipulation possible.

Table 3: Key Effector Proteins (Yops) Dependent on LcrD for Secretion

Effector Protein (Yop)General Function in Host CellConsequence of Secretion Failure (in lcrD mutant)
YopH Potent tyrosine phosphatase; disrupts focal adhesions and inhibits calcium signaling.Host cell can maintain cytoskeletal structure and signaling; phagocytosis is not blocked.
YopE GTPase activating protein (GAP); disrupts the actin cytoskeleton.Host cell actin dynamics remain normal, allowing for effective phagocytosis.
YopJ/YopP Acetyltransferase/deubiquitinase; inhibits MAPK and NF-κB signaling pathways.Host cells produce normal levels of pro-inflammatory cytokines; apoptosis pathways are not manipulated.
YopM Leucine-rich repeat protein; interacts with host kinases to modulate cell cycle and inflammation.Host cell signaling pathways are not subverted by this effector.
YopT Cysteine protease; inactivates Rho family GTPases.Host cell cytoskeleton remains intact and functional.

Advanced Methodologies for Lcrd Protein Research

Genetic Manipulation and Complementation Strategies for LcrD Studies

Genetic manipulation has been a cornerstone in elucidating the function of LcrD. The creation of lcrD mutants in Yersinia pestis has been a primary strategy to probe its role in the low-calcium response, a key virulence mechanism. Early studies involved the construction of mutants with nonpolar deletions in the lcrD gene. These mutants exhibited a loss of the two primary characteristics of the low-calcium response: the requirement of calcium for growth at 37°C and the robust expression of V antigen and Yops (Yersinia outer proteins). This demonstrated the essential role of LcrD in regulating both bacterial growth and virulence factor expression.

Complementation strategies have been crucial to validate the phenotypes observed in lcrD mutants and to dissect the functional domains of the protein. By providing a functional copy of the lcrD gene in trans (on a separate plasmid), researchers have been able to restore the wild-type phenotype in certain mutants. For instance, growth, transcription, and secretion defects in some lcrD mutants were at least partially complemented by the introduction of a plasmid carrying the wild-type lcrD gene. However, not all mutants could be complemented, and in some cases, the introduction of a mutated lcrD gene had a dominant-negative effect, suggesting that LcrD likely functions as part of a larger complex and that certain mutations can disrupt the function of the entire apparatus. The level of complementation was also observed to be inversely related to the amount of detectable mutant LcrD protein, further supporting the idea that LcrD's function involves interactions with other molecules.

Genetic Approach Description Key Findings for LcrD References
Nonpolar Deletion Mutagenesis Creation of specific deletions within the lcrD gene without affecting the expression of downstream genes.Abolished calcium requirement for growth at 37°C and reduced expression of V antigen and Yops.
Complementation Analysis Introduction of a wild-type lcrD gene into a mutant strain to restore the original phenotype.Partially restored growth, transcription, and secretion defects in some mutants. Revealed dominant-negative effects of certain mutations.
Insertional Inactivation Disruption of the lcrD gene by inserting a foreign DNA element.Abolished the calcium requirement for growth at 37°C and reduced V antigen and Yops expression.

Biochemical and Biophysical Techniques for LcrD Characterization (e.g., Immunoblotting, Translational Fusions)

Biochemical and biophysical techniques have been essential for characterizing the this compound itself. Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and immunoblot analysis were used to identify LcrD as a 70-kDa protein located in the inner membrane of Yersinia pestis.

To understand how LcrD is oriented within the inner membrane, researchers have employed translational fusions. Specifically, lcrD-phoA translational fusions were created using the transposon TnphoA. Alkaline phosphatase (PhoA) is an enzyme that is only active when exported to the periplasm. By fusing different portions of the this compound to PhoA and measuring the resulting alkaline phosphatase activity, researchers could map the topology of LcrD. These studies led to a model proposing that LcrD has eight transmembrane segments at its N-terminus, which anchor a large, cytoplasmic C-terminal domain to the inner membrane.

Technique Application to LcrD Research Key Findings References
SDS-PAGE & Immunoblotting Identification and size determination of the this compound.Identified LcrD as a 70-kDa inner membrane protein.
Translational Fusions (lcrD-phoA) Determination of LcrD's membrane topology.Revealed an N-terminal region with eight transmembrane segments and a large C-terminal cytoplasmic domain.

Approaches for Investigating this compound-Protein Interactions (e.g., Yeast Two-Hybrid Systems, Co-Immunoprecipitation)

Understanding the interactions of LcrD with other proteins is critical to understanding its function within the T3SS. While direct interaction studies specifically targeting LcrD are not extensively detailed in the provided search results, the data strongly suggest that LcrD functions as part of a multiprotein complex. The dominant-negative effects of some lcrD mutations are a key indicator of this.

General methodologies for studying protein-protein interactions, such as yeast two-hybrid systems and co-immunoprecipitation, are powerful tools that have been applied to other components of the Yersinia T3SS. For example, the chaperone LcrH has been shown to bind to YopB and YopD in the bacterial cytoplasm, an interaction that was confirmed through the copurification of overexpressed proteins in E. coli and by affinity chromatography of bacterial extracts. Similarly, the T3SS ATPase YscN has been shown to interact with its regulator, YscL, in vivo. While specific yeast two-hybrid or co-immunoprecipitation data for LcrD is not available in the provided results, these techniques represent the standard approaches to identify its direct binding partners within the T3SS apparatus and regulatory components. Pull-down assays, another common in vitro method to study protein-protein interactions, could also be employed to identify proteins that directly bind to a tagged this compound.

Structural Biology Approaches for LcrD (e.g., Cryo-EM, X-ray Crystallography of domains or complexes, where applicable to functional insights)

High-resolution structural information is paramount for a mechanistic understanding of LcrD function. While a complete, high-resolution structure of the full-length this compound is not yet available, significant progress has been made in understanding the architecture of the T3SS export apparatus, of which LcrD is a key component.

Cryo-electron microscopy (Cryo-EM) has been instrumental in revealing the structure of the core of the T3SS export apparatus from Salmonella enterica, which includes the homologs of LcrD (SctV, also known as FlhA in the flagellar system). These studies have shown that the export apparatus proteins, including the LcrD homolog, form a helical assembly. This was an unexpected finding, as these proteins were predicted to have canonical integral membrane topologies. The cryo-EM structures suggest that the export gate is a core component of the periplasmic portion of the T3SS machinery. Furthermore, cryo-EM studies of the intact Shigella T3SS needle complex have also revealed the helical architecture of the export apparatus core.

These structural insights into the homologous systems provide a valuable framework for understanding the likely architecture and function of LcrD within the Yersinia injectisome. Future structural studies, potentially using Cryo-EM on the purified Yersinia export apparatus or X-ray crystallography on isolated domains of LcrD, will be crucial for a more detailed understanding.

Structural Biology Technique Application to LcrD and its Homologs Key Insights References
Cryo-Electron Microscopy (Cryo-EM) Structural determination of the T3SS export apparatus core from Salmonella and Shigella.Revealed a helical assembly of the export apparatus proteins, including the LcrD homolog (SctV/FlhA). Positioned the export gate as a core component of the periplasmic machinery.

Future Directions and Unresolved Questions in Lcrd Research

Elucidating High-Resolution LcrD Structures and Dynamic Conformational Changes

Obtaining high-resolution structural information for LcrD, particularly in its native membrane environment and in complex with interacting partners, is a critical future direction. While secondary structure analysis suggests a hydrophobic N-terminal half with potential transmembrane domains and a hydrophilic cytoplasmic C-terminus, detailed atomic-level structures are lacking. nih.govplos.org LcrD is predicted to have 6-8 transmembrane domains anchoring a large cytoplasmic domain to the inner membrane. nih.govplos.org

Understanding the dynamic conformational changes that LcrD undergoes during T3SS assembly, substrate recognition, and secretion is also essential. These dynamics are likely crucial for its function, potentially involving rearrangements that facilitate protein translocation or regulate the secretion gate. Advanced techniques such as cryo-electron microscopy (cryo-EM) are becoming increasingly powerful for determining the structures of membrane proteins and large protein complexes, offering a promising avenue for resolving LcrD's architecture and dynamics. evotec.comnih.govnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy can also provide insights into protein dynamics and interactions, especially for intrinsically disordered regions or smaller domains of LcrD. ceitec.euresearchgate.net

Comprehensive Mapping of LcrD Interactomes and Regulatory Networks

Identifying the full spectrum of proteins that interact with LcrD is another key area for future research. LcrD's function is known to depend on interaction with other molecules. nih.gov While some interactions within the T3SS have been identified, a comprehensive interactome map specifically for LcrD is needed. nih.govplos.orgresearchgate.net This includes identifying both stable and transient binding partners, which could reveal novel roles for LcrD in T3SS assembly, regulation, or substrate specificity. researchgate.net

Mapping LcrD within the broader regulatory networks controlling T3SS gene expression and activity is also crucial. LcrD is known to be involved in the secretion and transcriptional regulation of several Yersinia outer proteins (Yops) and LcrV. nih.govplos.org Further research is needed to understand how LcrD integrates signals and interacts with regulatory proteins to control the "on-off switch" of the secretion channel. nih.govplos.orgsemanticscholar.org High-throughput methods like yeast two-hybrid systems and mass spectrometry-based proteomics can be employed to systematically identify interaction partners. nih.govplos.orgnih.govinteractome-atlas.orgembopress.orguniv-paris-diderot.fr

Preliminary studies have identified potential interactions, such as that between the cytoplasmic domain of LcrD and YopE, suggesting a role in the sequential secretion of Yop effectors. nih.govplos.org However, validating and characterizing the functional significance of these interactions requires further investigation.

An interactive data table highlighting potential and confirmed LcrD interactions identified in research could be beneficial here, though specific quantitative interaction data (e.g., binding affinities) are often still needed.

Understanding LcrD's Role in the Context of Diverse T3SS Architectures

LcrD is a component of the Ysc-Yop T3SS in Yersinia. diva-portal.orgnih.govplos.orgfrontiersin.org T3SSs are found in many Gram-negative bacteria and exhibit conserved core components, but also variations in their architecture and secreted substrates depending on the bacterial species and its lifestyle (e.g., pathogenic vs. symbiotic, or flagellar). frontiersin.orgtcdb.orgresearchgate.netfrontiersin.orgnih.gov Future research should explore the role of LcrD homologs in T3SSs of other bacteria. Comparing the structure, function, and interactions of LcrD across diverse T3SS architectures can provide insights into conserved mechanisms and species-specific adaptations. This comparative analysis can help determine if LcrD's functions, such as its potential role in sequential secretion or interaction with chaperones, are universally conserved or adapted to the specific needs of different bacterial pathogens. frontiersin.org

Development of Novel Research Tools and Methodologies for LcrD Investigation

Advancing the study of LcrD necessitates the development and application of novel research tools and methodologies. This includes improving techniques for:

Protein purification and reconstitution: Obtaining pure, stable, and functional LcrD protein, especially the membrane-embedded portion, is challenging but crucial for structural and biochemical studies. plos.org

In situ structural analysis: Techniques like cryo-electron tomography could provide structural information about LcrD within the context of the assembled T3SS in its native cellular environment. researchgate.netnih.govdntb.gov.ua

Live-cell imaging: Developing methods to visualize LcrD dynamics and interactions in live bacteria during the secretion process would offer unprecedented insights into its function.

High-throughput screening: Tools for screening small molecules or genetic mutations that affect LcrD function could lead to the identification of potential inhibitors or a deeper understanding of functional domains. mdpi.comnih.gov

Computational modeling: Utilizing and improving computational methods, including those leveraging artificial intelligence and machine learning, for predicting LcrD structure, dynamics, and interactions can guide experimental design and interpretation. nih.govnih.govbroadinstitute.orgfrontlinegenomics.compitt.edurosettacommons.org

These novel tools and methodologies will be instrumental in addressing the unresolved questions surrounding LcrD and its role in T3SS function and bacterial pathogenesis.

Q & A

Q. What is the structural organization of LcrD, and how is its membrane topology experimentally determined?

LcrD is a 77-kDa inner membrane protein with a hydrophobic N-terminal domain (8 transmembrane segments) and a hydrophilic cytoplasmic C-terminal domain. Key methods for structural analysis include:

  • Hydropathy profiling to predict transmembrane regions .
  • TnphoA mutagenesis to validate topology via alkaline phosphatase (PhoA) fusion activity in specific domains .
  • Subcellular fractionation and immunoblotting to confirm localization to the inner membrane .
  • Aggregation studies : Boiling in SDS buffer causes reversible aggregation, necessitating low-temperature solubilization for Western blot detection .

Q. What is the functional role of LcrD in the Yersinia pestis low-calcium response (LCR)?

LcrD regulates both secretion of virulence effectors (V-antigen/Yops) and transcriptional activation of the LCR stimulon (LCRS) under inductive conditions (37°C, Ca²⁺-deprived environments). Methodological insights:

  • Ca²⁺-dependency assays : Culturing Y. pestis in media with/without Ca²⁺ reveals LcrD's role in blocking secretion at high Ca²⁺ .
  • Transcriptional profiling : qRT-PCR or promoter-reporter fusions to measure LCRS activation under inductive vs. non-inductive conditions .
  • Dominant-negative mutants : Specific lcrD mutations (e.g., in-frame deletions) disrupt secretion and transcription, indicating multiprotein complex interactions .

Advanced Research Questions

Q. How do researchers resolve contradictions in LcrD’s dual roles in secretion and transcriptional regulation?

Conflicting data arise from mutations that differentially affect secretion and transcription. Strategies include:

  • In-frame deletions : Three deletions in lcrD (Δ1, Δ2, Δ3) were analyzed. Δ1 abolished secretion but retained partial LCRS activation, while Δ3 impaired both functions .
  • Dominant-negative analysis : A truncated LcrD mutant (Δ500-705) disrupted wild-type function, suggesting oligomerization or co-factor binding .
  • Environmental signal integration : Testing Ca²⁺/nucleotide sensing via electrophoretic mobility shift assays (EMSAs) to identify LcrD-binding partners .

Table 1 : Phenotypic effects of lcrD mutations

MutationSecretion (Yops/V-antigen)LCRS TranscriptionDominant-Negative Effect
Δ1AbsentPartialNo
Δ2ReducedNormalNo
Δ3AbsentAbsentYes
Source:

Q. What experimental challenges arise in studying LcrD’s cytoplasmic domain interactions, and how are they addressed?

The cytoplasmic domain (residues 207–705) mediates interactions with effectors like YopE but poses solubility issues. Methodological approaches:

  • Yeast two-hybrid (Y2H) : Truncated LcrD(207–705) baits identify interactors (e.g., YopE), while full-length constructs fail due to membrane localization .
  • GST pull-down limitations : Recombinant LcrD(207–705) aggregates in solution, prompting alternatives like co-immunoprecipitation (Co-IP) with epitope-tagged proteins .
  • Crosslinking assays : Chemical crosslinkers (e.g., formaldehyde) stabilize transient interactions for mass spectrometry identification .

Q. How does LcrD’s homology to flagellar regulatory proteins inform its evolutionary and functional analysis?

LcrD shares homology with FlbF (flagellar assembly) and virulence-associated proteins (e.g., Salmonella InvA). Key methods:

  • Sequence alignment : Tools like BLAST or CLUSTAL Omega to identify conserved transmembrane/cytoplasmic motifs .
  • Functional complementation : Expressing LcrD homologs in Y. pestis lcrD mutants to test rescue of secretion/transcription .
  • Phylogenetic analysis : Grouping LcrD-like proteins into virulence/secretion vs. flagellar regulation clades .

Methodological Troubleshooting

Q. How to optimize LcrD crystallization for structural studies despite its hydrophobic domains?

Membrane proteins like LcrD require specialized approaches:

  • Construct design : Truncate cytoplasmic domains (e.g., residues 207–705) for solubility .
  • Detergent screening : Test n-dodecyl-β-D-maltopyranoside (DDM) or lauryl maltose neopentyl glycol (LMNG) for extraction/stability .
  • Lipidic cubic phase (LCP) crystallization : Mimics native membrane environment for improved crystal formation .

Q. What strategies validate LcrD’s role in environmental signal transduction (Ca²⁺/nucleotides)?

  • Fluorescent biosensors : Genetically encoded Ca²⁺ indicators (e.g., GCaMP) in Y. pestis to monitor intracellular changes .
  • ATPase activity assays : Measure nucleotide hydrolysis via malachite green phosphate detection .
  • Surface plasmon resonance (SPR) : Test direct binding of Ca²⁺/nucleotides to purified LcrD cytoplasmic domains .

Data Integration and Resources

Q. Which databases/tools are recommended for LcrD homology and interaction studies?

  • UniProtKB : For sequence retrieval and domain annotation (ID: P0C2X7) .
  • STRING-DB : To predict interaction networks using Y2H data .
  • MEMSAT-SVM : Membrane topology prediction .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.